Trioctylphosphine oxide
Overview
Description
Trioctylphosphine oxide is an organophosphorus compound with the chemical formula ( \text{OP(C}8\text{H}{17})_3 ). It is a white, air-stable solid at room temperature and is known for its lipophilic properties. This compound is widely used as an extraction or stabilizing agent due to its ability to act as a Lewis base, thanks to the partial negative charge on the oxygen atom .
Mechanism of Action
Target of Action
Trioctylphosphine oxide (TOPO) is an organophosphorus compound . The primary targets of TOPO are metal ions . Its high polarity, which results from the dipolar phosphorus-oxygen bond, allows this compound to bind to metal ions .
Mode of Action
TOPO interacts with its targets (metal ions) through its high polarity, which results from the dipolar phosphorus-oxygen bond . This interaction allows TOPO to bind to metal ions . The octyl groups in TOPO confer solubility in low polarity solvents such as kerosene .
Biochemical Pathways
TOPO is frequently used as a capping ligand for the production of quantum dots such as those consisting of CdSe . In these cases, TOPO serves as a solvent for the synthesis and solubilizes the growing nanoparticles . This suggests that TOPO may affect the biochemical pathways involved in nanoparticle synthesis and stabilization.
Pharmacokinetics
Its high lipophilicity and high polarity are key properties for its application in solvent extraction of metals . These properties may influence its absorption, distribution, metabolism, and excretion in biological systems.
Result of Action
The primary result of TOPO’s action is the extraction of metal ions, especially uranium . It is also used as a stabilizing agent . In the research laboratory, both trioctylphosphine and TOPO are frequently useful as a capping ligand for the production of quantum dots .
Action Environment
The action of TOPO can be influenced by environmental factors. For instance, TOPO is an air-stable white solid at room temperature . It is soluble in low polarity solvents such as kerosene , which can affect its efficacy and stability. Furthermore, TOPO is usually prepared by oxidation of trioctylphosphine, which in turn is produced by alkylation of phosphorus trichloride . This suggests that the synthesis and action of TOPO can be influenced by the chemical environment.
Biochemical Analysis
Biochemical Properties
Trioctylphosphine oxide plays a significant role in biochemical reactions due to its ability to act as a Lewis base. This property allows it to interact with various metal ions, forming stable complexes. In the research laboratory, this compound is frequently used as a capping ligand for the production of quantum dots, such as those consisting of cadmium selenide. The compound serves as a solvent for the synthesis and solubilizes the growing nanoparticles . Additionally, this compound interacts with enzymes and proteins by binding to metal ions, which can influence the activity of these biomolecules.
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. It influences cell function by interacting with cell signaling pathways, gene expression, and cellular metabolism. The compound’s high polarity and lipophilicity enable it to penetrate cell membranes and interact with intracellular components. This can lead to changes in gene expression and alterations in cellular metabolism, affecting overall cell function .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. The compound’s dipolar phosphorus-oxygen bond allows it to bind to metal ions, forming stable complexes. This binding can result in enzyme inhibition or activation, depending on the specific enzyme and the nature of the interaction. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is known for its stability, but it can degrade under certain conditions, such as exposure to air or light. Long-term studies have shown that this compound can have lasting effects on cellular function, including changes in gene expression and cellular metabolism. These effects can be observed in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can have beneficial effects, such as enhancing the extraction of metal ions. At high doses, this compound can be toxic and cause adverse effects, including damage to the liver and kidneys. Threshold effects have been observed, where the compound’s toxicity increases significantly beyond a certain dosage .
Metabolic Pathways
This compound is involved in various metabolic pathways, particularly those related to metal ion metabolism. The compound interacts with enzymes and cofactors involved in these pathways, influencing metabolic flux and metabolite levels. For example, this compound can bind to metal ions, affecting their availability and utilization in metabolic processes .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound’s high lipophilicity allows it to accumulate in lipid-rich areas, such as cell membranes and adipose tissue. This localization can influence the compound’s activity and function, as well as its overall distribution within the body .
Subcellular Localization
This compound is primarily localized in the cytoplasm and cell membranes. Its high lipophilicity and ability to form stable complexes with metal ions enable it to interact with various subcellular compartments. The compound can be directed to specific organelles through targeting signals and post-translational modifications, affecting its activity and function within the cell .
Preparation Methods
Synthetic Routes and Reaction Conditions: Trioctylphosphine oxide is typically prepared by the oxidation of trioctylphosphine. The trioctylphosphine itself is produced through the alkylation of phosphorus trichloride. The oxidation process can be carried out using oxidizing agents such as hydrogen peroxide in solvents like chloroform or dichloromethane .
Industrial Production Methods: In industrial settings, this compound can be synthesized from sodium hypophosphite by performing a series of reactions including octene addition, trichlorosilane reduction, and hydrolysis. This method is advantageous due to its high yield, low cost, and moderate reaction conditions .
Chemical Reactions Analysis
Types of Reactions: Trioctylphosphine oxide undergoes several types of chemical reactions, including:
Oxidation: Trioctylphosphine reacts with oxygen to form this compound.
Substitution: It can react with various reagents to form different derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide is commonly used for the oxidation of trioctylphosphine.
Solvents: Chloroform and dichloromethane are frequently used as solvents in these reactions.
Major Products:
Scientific Research Applications
Trioctylphosphine oxide has a wide range of applications in scientific research:
Chemistry: It is used as a solvent and extraction agent for metals such as uranium, zirconium, and hafnium.
Medicine: Its ability to bind metal ions makes it useful in various biomedical applications.
Comparison with Similar Compounds
Triphenylphosphine oxide: Another phosphine oxide with similar extraction properties but different solubility characteristics.
Trioctylphosphine selenide: Formed by the reaction of trioctylphosphine with elemental selenium, used in semiconductor preparation.
Uniqueness: Trioctylphosphine oxide is unique due to its combination of high lipophilicity and high polarity, which makes it particularly effective in solvent extraction processes. Its ability to act as a capping ligand for quantum dots also sets it apart from other similar compounds .
Properties
IUPAC Name |
1-dioctylphosphoryloctane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H51OP/c1-4-7-10-13-16-19-22-26(25,23-20-17-14-11-8-5-2)24-21-18-15-12-9-6-3/h4-24H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMBHCYHQLYEYDV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCP(=O)(CCCCCCCC)CCCCCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H51OP | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1052537 | |
Record name | Trioctylphosphine oxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1052537 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
386.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
White solid; [Sigma-Aldrich MSDS] | |
Record name | Trioctylphosphine oxide | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/18395 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
78-50-2 | |
Record name | Trioctylphosphine oxide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=78-50-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Trioctyl phosphine oxide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000078502 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Trioctylphosphine oxide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41937 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Phosphine oxide, trioctyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Trioctylphosphine oxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1052537 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Trioctylphosphine oxide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.020 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TRIOCTYLPHOSPHINE OXIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EXU8U2AM5A | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does TOPO interact with metal ions?
A1: TOPO acts as a Lewis base, donating its lone pair of electrons on the oxygen atom of the P=O group to metal ions, forming coordinate covalent bonds. This interaction leads to the formation of metal-TOPO complexes. [, , , ]
Q2: Does TOPO's interaction with metal ions exhibit selectivity?
A2: Yes, TOPO demonstrates selectivity towards specific metal ions, influenced by factors like the metal's charge density and the nature of the counterion. For instance, TOPO exhibits strong affinity for lanthanides and actinides. [, , ]
Q3: Can you provide an example of TOPO's impact on a specific reaction?
A3: In the synthesis of CdSe quantum dots (QDs), TOPO acts as a capping ligand, attaching to the surface of the QDs. This passivation reduces surface defects, enhancing photoluminescence efficiency by suppressing non-radiative recombination pathways. [, ]
Q4: What is the molecular formula and weight of TOPO?
A4: TOPO's molecular formula is C24H51OP, and its molecular weight is 386.65 g/mol.
Q5: What are the key spectroscopic features of TOPO?
A5: TOPO exhibits a characteristic strong infrared absorption band corresponding to the P=O stretching vibration. In nuclear magnetic resonance (NMR) spectroscopy, TOPO shows a distinct signal in the 31P NMR spectrum due to the presence of the phosphorus atom. [, , ]
Q6: What is TOPO's solubility in common solvents?
A6: TOPO is highly soluble in nonpolar organic solvents such as hexane, toluene, chloroform, and kerosene. It exhibits limited solubility in polar solvents like water. [, , , , ]
Q7: Does TOPO exhibit any catalytic properties?
A8: While TOPO itself might not be a direct catalyst in many reactions, its presence can significantly influence reaction rates and selectivity by coordinating with metal centers involved in catalysis. [, ]
Q8: Have computational methods been used to study TOPO and its interactions?
A9: Yes, computational chemistry techniques, such as molecular dynamics simulations and density functional theory (DFT) calculations, have been employed to study the adsorption behavior of TOPO on surfaces and its interactions with metal ions in solution. []
Q9: How do structural modifications of TOPO affect its extraction behavior?
A10: Changes in the alkyl chain length or the introduction of different substituents on the phosphorus atom can impact TOPO's solubility, steric hindrance, and electronic properties, ultimately influencing its extraction efficiency and selectivity towards metal ions. [, , ]
Q10: What are some formulation strategies for enhancing TOPO's applicability?
A11: TOPO can be immobilized on solid supports to create extraction chromatographic materials. This enhances its stability and enables its use in continuous flow systems. [, ]
Q11: What safety precautions should be taken when handling TOPO?
A11: TOPO should be handled with appropriate safety measures, including wearing gloves and eye protection, working in a well-ventilated area, and avoiding contact with skin and eyes. Its material safety data sheet (MSDS) provides comprehensive information on safe handling procedures.
Q12: How is TOPO typically quantified in various matrices?
A13: Gas chromatography (GC) is commonly employed for the determination of TOPO in various matrices, including phosphoric acid solutions. Toluene and tributyl phosphate (TBP) can serve as internal standards for accurate quantification. []
Q13: Are there spectrophotometric methods for analyzing TOPO?
A14: While TOPO itself doesn't have strong UV-Vis absorption, its ability to form complexes with metal ions can be exploited for spectrophotometric determination. For example, the formation of a colored complex between TOPO and a metal ion can be monitored to determine TOPO concentration indirectly. [, ]
Q14: What is the environmental fate of TOPO?
A15: Data on the ecotoxicological effects and degradation pathways of TOPO are limited and require further investigation. Proper waste management practices are crucial to mitigate potential environmental risks. []
Q15: How does TOPO's solubility influence its extraction efficiency?
A16: TOPO's high solubility in organic solvents facilitates the formation of a separate organic phase during liquid-liquid extraction, promoting efficient mass transfer of target metal ions from the aqueous phase. [, ]
Q16: Are there alternative extractants to TOPO?
A17: Yes, various alternative extractants exist, including other organophosphorus compounds like tributyl phosphate (TBP), as well as amines, carboxylic acids, and ionic liquids. The choice of extractant depends on the specific application and the target metal ions to be separated. [, , , ]
Q17: How can TOPO be recycled or disposed of properly after use?
A17: Recycling and waste management strategies for TOPO should follow established guidelines for handling organic solvents and metal-containing waste. This may involve distillation for solvent recovery and appropriate treatment methods for metal-laden waste streams.
Q18: What resources are available for researchers studying TOPO?
A18: Researchers can access various resources, including scientific databases like Semantic Scholar for accessing relevant publications, chemical suppliers for obtaining TOPO, and analytical facilities for characterization and analysis.
Q19: What are some interdisciplinary applications of TOPO?
A20: TOPO finds applications in diverse fields, including analytical chemistry for metal ion separations, materials science for nanoparticle synthesis, and nuclear technology for actinide extraction and separation. [, , ]
Q20: Can TOPO be used in extraction chromatographic separation?
A21: Yes, TOPO has been successfully employed as a stationary phase in extraction chromatography for separating various metal ions. It is often impregnated onto silica gel, which acts as a solid support. This technique enables selective extraction and separation of metal ions from complex mixtures. [, , ]
Q21: Can you provide specific examples of metal ions separated using TOPO in extraction chromatography?
A22: TOPO has been used to separate zinc(II) from alkali, alkaline earth metals, and transition metals. It has also been successfully employed for separating tin from multi-component mixtures and beryllium from aluminum. [, , ]
Q22: How does the concentration of hydrochloric acid affect the extraction of metal ions with TOPO?
A23: The concentration of hydrochloric acid plays a crucial role in the extraction of metal ions by TOPO. Different metal ions exhibit varying extractability at different acidities, enabling their selective separation by adjusting the hydrochloric acid concentration. For example, tin is extracted with TOPO from 2 M hydrochloric acid, while beryllium and aluminum are separated by exploiting their different extraction behaviors at 1.2 M and 0.1 M HCl, respectively. [, , ]
Q23: Has TOPO been used to study ligand exchange reactions?
A24: Yes, attenuated total reflection infrared (ATR-IR) spectroscopy studies have utilized TOPO to investigate ligand exchange reactions on the surface of quantum dots (QDs). Specifically, TOPO's interactions with CdS QDs have revealed insights into the dynamics of ligand adsorption and exchange processes. []
Q24: How does TOPO coordinate to CdS quantum dots?
A25: TOPO coordinates to CdS quantum dots through its P=O functional group. The exact nature of this coordination can vary, suggesting multiple adsorption environments on the QD surface. []
Q25: What is the role of pH in ligand exchange reactions involving TOPO on CdS QDs?
A26: Ligand exchange reactions on TOPO-capped CdS QDs are highly pH-dependent. Exchange primarily occurs at pH values where the incoming ligand is uncharged. This suggests that charged ligands face difficulty penetrating the hydrophobic environment created by TOPO's alkyl chains on the QD surface. []
Q26: Can TOPO be used in the synthesis of metal phosphide nanoparticles?
A27: Yes, TOPO has been utilized in the synthesis of nickel phosphide nanoparticles. It acts as both a solvent and a phosphorus source in a thermal decomposition reaction involving a nickel precursor. By varying reaction parameters like temperature and time, different phases and morphologies of nickel phosphide nanoparticles can be obtained. []
Q27: Can TOPO be used as a co-ligand in luminescence studies?
A28: Yes, TOPO acts as an effective co-ligand in enhancing the luminescence of lanthanide complexes. For instance, incorporating TOPO into europium β-diketonate complexes has been shown to significantly improve light-emitting efficiency compared to systems using amine-based co-ligands. [, ]
Q28: How does TOPO contribute to the enhanced luminescence of europium β-diketonate complexes?
A29: TOPO's coordination to europium β-diketonate complexes facilitates intermolecular energy transfer from the excited organic ligands to the europium ion. This energy transfer process populates the emissive states of the europium ion, resulting in enhanced fluorescence intensity. [, , ]
Q29: Does the steric hindrance of ligands in europium complexes affect TOPO coordination?
A30: The steric hindrance of the original ligands in europium complexes influences the number of TOPO molecules that can coordinate to the metal center. Bulky ligands can hinder TOPO coordination, typically allowing only one or two TOPO molecules to bind. [, ]
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.